molecular formula C19H20ClN5O B11038995 2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11038995
M. Wt: 369.8 g/mol
InChI Key: ZHCDPSMJMLARQF-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexenyl group, and a methyl group attached to a pyrimido-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step reactions. The process begins with the preparation of the pyrimido[1,2-a][1,3,5]triazine core, followed by the introduction of the chlorophenyl, cyclohexenyl, and methyl groups. Common reagents used in these reactions include chlorinating agents, amines, and cyclohexene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the chlorophenyl group with other functional groups.

Scientific Research Applications

2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)amino]-4-(cyclohexyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-5-one

Uniqueness

The uniqueness of 2-[(2-chlorophenyl)amino]-4-(cyclohex-3-en-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific structural features, such as the presence of the cyclohexenyl group and the positioning of the chlorophenyl and methyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20ClN5O

Molecular Weight

369.8 g/mol

IUPAC Name

2-(2-chloroanilino)-4-cyclohex-3-en-1-yl-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H20ClN5O/c1-12-11-16(26)25-17(13-7-3-2-4-8-13)23-18(24-19(25)21-12)22-15-10-6-5-9-14(15)20/h2-3,5-6,9-11,13,17H,4,7-8H2,1H3,(H2,21,22,23,24)

InChI Key

ZHCDPSMJMLARQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC=C3Cl)C4CCC=CC4

Origin of Product

United States

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